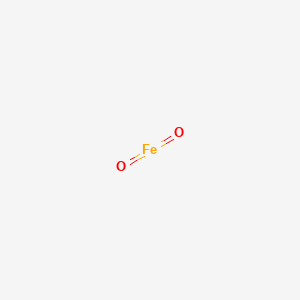

Iron dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

12411-15-3 |

|---|---|

Molecular Formula |

FeO2 |

Molecular Weight |

87.84 g/mol |

IUPAC Name |

dioxoiron |

InChI |

InChI=1S/Fe.2O |

InChI Key |

WMVRXDZNYVJBAH-UHFFFAOYSA-N |

Canonical SMILES |

O=[Fe]=O |

physical_description |

Information not available. |

Origin of Product |

United States |

Electrochemical Biosensing Mechanisms

Electrochemical biosensors that incorporate iron oxide composites function by transducing a biological recognition event into an electrical signal. The iron oxide component typically serves to modify the electrode surface, offering several key advantages. nih.gov Firstly, the high surface area of the nanoparticles allows for a higher loading of biorecognition molecules (e.g., enzymes, antibodies, DNA probes), which amplifies the sensor's response. nih.gov Secondly, iron oxide nanoparticles can facilitate faster electron transfer kinetics between the immobilized biomolecule and the electrode surface, enhancing the sensitivity of amperometric, voltammetric, or impedimetric measurements. rsc.orgmdpi.com

A common application is in the development of amperometric biosensors. For instance, in glucose biosensors, glucose oxidase (GOx) is often immobilized on a nanocomposite film of iron oxide nanoparticles and a polymer like chitosan. nih.gov The iron oxide nanoparticles provide a biocompatible microenvironment for the enzyme and enhance the electrochemical detection of hydrogen peroxide, a product of the enzymatic reaction. researchgate.netcambridge.org

Immunosensors and DNA sensors also benefit significantly from iron oxide composites. acs.org In these configurations, iron oxide nanoparticles functionalized with antibodies or DNA probes are used to capture target pathogens or nucleic acid sequences. rsc.orgnih.gov Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) are then used to measure the change in the electrochemical signal upon binding of the target analyte. rsc.orgnih.gov

Table 1: Performance of Various Iron Oxide Composite-Based Electrochemical Biosensors

| Composite Material | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| GOx/CH-Fe₃O₄/ITO | Glucose | Amperometry | 10–400 mg/dL | Not Specified | nih.gov |

| Nafion/GOx/CA-IONPs/SPCE | Glucose | Amperometry | 0.02–8.00 mM | 7 µM | researchgate.net |

| Urease/Fe₃O₄-CH | Urea | Potentiometry | 0.1–80 mM | Not Specified | diva-portal.org |

| MPA-Fe₃O₄/NCC/CTAB | Mycobacterium tuberculosis DNA | Differential Pulse Voltammetry (DPV) | 1.0 × 10⁻¹² to 1.0 × 10⁻⁶ M | 7.96 × 10⁻¹³ M | nih.gov |

| sDNA-Fe₃O₄ MNPs/UIO-66-NH₂ | Amyloid-beta oligomers | Differential Pulse Voltammetry (DPV) | 10 fM to 10 µM | 3.4 fM | mdpi.com |

| Fe₃O₄@SiO₂-MIP | Acyl-homoserine lactones | Differential Pulse Voltammetry (DPV) | 2.5 × 10⁻⁹ to 1.0 × 10⁻⁷ mol L⁻¹ | 8 × 10⁻¹⁰ mol L⁻¹ | rsc.orgnih.gov |

Optical Biosensing Mechanisms

Optical biosensors utilize changes in light properties—such as color, fluorescence, or surface plasmon resonance—to detect analytes. Iron oxide composites are integral to these systems, often acting as catalysts or signal quenchers.

Colorimetric Sensing: A significant number of colorimetric biosensors are based on the intrinsic peroxidase-like activity of iron oxide nanoparticles, which are termed "nanozymes". thno.orgresearchgate.net These nanozymes can catalyze the oxidation of chromogenic substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂), producing a distinct color change. acs.org The intensity of the color is proportional to the concentration of the analyte that influences the reaction. This principle has been applied to detect H₂O₂, glucose (when coupled with glucose oxidase), and other analytes like heavy metal ions or pesticides that can inhibit or enhance the nanozyme's catalytic activity. researchgate.netmdpi.com

Fluorescence Sensing: In fluorescence-based biosensors, iron oxide nanoparticles are often employed as efficient quenchers of fluorescence. mdpi.com The mechanism typically involves a fluorophore-labeled probe (e.g., a DNA strand) that is initially adsorbed onto the surface of the iron oxide nanoparticle, leading to quenching of its fluorescence through energy transfer. When the target analyte is introduced, it binds to the probe, causing the probe to detach from the nanoparticle surface. This restores the fluorescence, and the increase in signal intensity is correlated with the analyte concentration. mdpi.comfrontiersin.org

Surface Plasmon Resonance (SPR) Sensing: SPR is a label-free detection technique that measures changes in the refractive index at the surface of a thin metal film, typically gold. rsc.org Iron oxide nanoparticles are used to enhance the SPR signal. In this setup, a sensor chip is created with an assembly of iron oxide nanoparticles on the gold film. rsc.org When the target analyte binds to bioreceptors on the nanoparticle surface, it causes a significant change in the local refractive index, which is detected as a shift in the SPR angle. This approach has been shown to markedly increase the sensitivity of SPR biosensors. rsc.org

Table 2: Examples of Iron Oxide Composite-Based Optical Biosensors

| Composite Material | Analyte | Sensing Principle | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@Co₃O₄/CN Nanozyme | Mercury(II) | Peroxidase-like activity | Colorimetry | 0.017 µM | researchgate.net |

| NR-Fe₃O₄ | Hydrogen Peroxide (H₂O₂) | Fluorescence | Fluorescence Spectroscopy | 0.9 nM | mdpi.com |

| Fe₃O₄ Nanoparticle Assembly | Streptavidin | Refractive Index Change | Surface Plasmon Resonance (SPR) | 1.1 nM | rsc.org |

| Janus Pd–Fe₃O₄ | Biothiols | Peroxidase-like activity | Colorimetry | 0.08 µM (visual) | mdpi.com |

Magnetic Biosensing Mechanisms

Magnetic biosensors exploit the magnetic properties of iron oxide nanoparticles for detection. njit.edu The most prominent mechanism in this category is Magnetic Relaxation Switching (MRSw). nih.govthno.org This technique relies on superparamagnetic iron oxide nanoparticles (SPIONs) as probes. mdpi.com The core principle of MRSw is the change in the spin-spin relaxation time (T₂) of water protons surrounding the SPIONs, which is induced by the aggregation or disaggregation of the nanoparticles. researchgate.net

In a typical MRSw assay, SPIONs are functionalized with a biorecognition molecule. In the absence of the target analyte, the nanoparticles are well-dispersed in solution, resulting in a specific T₂ relaxation time. mdpi.com When the target analyte is introduced, it cross-links the functionalized SPIONs, causing them to form clusters or aggregates. thno.org This clustering alters the local magnetic field, leading to a significant decrease in the T₂ relaxation time of the surrounding water molecules. nih.gov This change in T₂ is measurable using nuclear magnetic resonance (NMR) or magnetic resonance imaging (MRI) and can be directly correlated to the concentration of the analyte. nih.govmdpi.com This method is particularly advantageous for analysis in opaque or complex biological samples like whole blood, as magnetic signals are not affected by the optical properties of the medium. nih.govthno.org

Table 3: Applications of Magnetic Relaxation Switching (MRSw) Biosensors

| Composite Material | Analyte | Principle | Key Finding | Reference |

|---|---|---|---|---|

| PEG-BR@SPIONs | Reactive Oxygen Species (ROS) | Target-induced aggregation | Aggregation of nanoparticles upon exposure to ROS caused a measurable decrease in T₂ MR signal. | nih.govthno.org |

| SPIONs@IFNα-2b | Anti-Interferon-α-2b Antibodies | Target-induced aggregation | Formation of nanoparticle clusters in the presence of the antibody led to a change in T₂ relaxation time, enabling detection at picomolar concentrations. | mdpi.com |

Theoretical and Computational Investigations of Iron Oxide Compounds

Quantum Mechanical Approaches to Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of iron dioxide. These approaches model the interactions between electrons and atomic nuclei to predict the compound's electronic band structure, spin states, and fundamental interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials. aip.org By focusing on the electron density rather than the many-body wave function, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex systems like this compound.

DFT calculations have been instrumental in characterizing the electronic and magnetic properties of different phases of this compound. For instance, first-principle calculations based on DFT have been used to study monolayer this compound, revealing it to be a semiconductor with a narrow bandgap. rsc.orgrsc.org The hybrid functional HSE06, a more advanced DFT method, predicts a band gap of about 0.6 eV for the spin-up channel in monolayer FeO₂. rsc.org In contrast, bulk FeO₂ is considered an uncorrelated bad metal. arxiv.org

DFT studies have also explored the magnetic properties of this compound. The ground state of monolayer FeO₂ is predicted to be ferromagnetic. rsc.orgrsc.org For dithis compound (Fe₂O₂), DFT calculations using the B3LYP functional have shown that a planar rhombic structure with antiferromagnetically ordered electrons on the iron centers is the global minimum. aip.org The magnetic moment at the iron centers in this configuration is calculated to be high, around 3.44 μB. aip.org Furthermore, DFT combined with dynamical mean-field theory (DFT+DMFT) has been employed to investigate the electronic structure and magnetic properties of FeO₂Hₓ, a hydride of this compound. nih.gov These calculations show that an incommensurate antiferromagnetic order is expected for FeO₂, while strong ferromagnetic fluctuations are predicted for FeO₂H. nih.gov

The choice of functional within DFT can significantly impact the results. For example, the B3LYP functional has been shown to properly describe the properties of the FeO ground state. aip.org On the other hand, non-hybrid density functionals may overestimate transition metal-oxygen dissociation energies. aip.org

Table 1: Selected DFT-Calculated Properties of this compound and Related Species

| Compound/Structure | Computational Method | Calculated Property | Value |

|---|---|---|---|

| Monolayer FeO₂ | First-principle calculations | Electronic Phase | Narrow bandgap semiconductor |

| Monolayer FeO₂ | HSE06 hybrid functional | Bandgap (spin-up) | ~0.6 eV rsc.org |

| Monolayer FeO₂ | First-principle calculations | Magnetic Ground State | Ferromagnetic rsc.orgrsc.org |

| Dithis compound (Fe₂O₂) | B3LYP functional | Global Minimum Structure | Planar rhombic with antiferromagnetic ordering aip.org |

| Dithis compound (Fe₂O₂) | B3LYP functional | Magnetic Moment at Fe | 3.44 μB aip.org |

| FeO₂ | DFT+DMFT | Expected Magnetic Order | Incommensurate antiferromagnetic nih.gov |

| FeO₂H | DFT+DMFT | Magnetic Fluctuations | Strong ferromagnetic nih.gov |

| FeO | B3LYP functional | Bond Length | 1.614 Å aip.org |

| FeO | B3LYP functional | Adiabatic Electron Affinity | 1.476 eV aip.org |

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of the fundamental interactions within a molecule or material. These methods are computationally intensive but offer deep insights into chemical bonding and electronic structure.

For this compound and its related clusters, ab initio studies have been performed at various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net These calculations have been used to investigate the structures, molecular bonding, and harmonic vibrational frequencies of low-lying electronic states of FeO₂ and its anion, FeO₂⁻. researchgate.net The results of these calculations can be sensitive to the level of theory employed; for instance, at the UHF level, the linear dioxide ³B₁ state is found to be the most stable for FeO₂. researchgate.net

Ab initio calculations have also been used to explore the potential energy surfaces for reactions involving iron and oxygen. For example, the reactions of Fe and FeO₂ with O₂ have been investigated to understand the formation of various iron oxide species. researchgate.netresearchgate.net These studies have shown that the direct formation of the dioxide OFeO is due to an ionic interaction between Fe⁺ and O₂⁻. researchgate.netresearchgate.net The energetics of different isomers, such as the symmetrical bent OFeO and the asymmetric bent FeOO, have been characterized through these calculations. researchgate.net Furthermore, ab initio molecular orbital calculations have been used to examine the energetics and bonding in side-on and end-on Fe(O₂)⁺ complexes as well as the inserted this compound cation, OFeO⁺. researchgate.net

Multiconfiguration Self-Consistent Field (MCSCF) methods are advanced quantum chemical techniques that are particularly well-suited for describing the electronic structure of molecules where electron correlation is strong, such as in transition metal compounds with multiple low-lying electronic states and higher oxidation states. While specific MCSCF studies focusing solely on this compound are not extensively detailed in the provided context, the principles of this approach are relevant to understanding its complex electronic nature.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular dynamics and Monte Carlo simulations are computational techniques used to study the time evolution and statistical properties of molecular systems, respectively. These methods bridge the gap between quantum mechanical descriptions and macroscopic properties.

Atomistic simulations, including both molecular dynamics and Monte Carlo methods, are crucial for understanding the behavior of this compound at interfaces and the dynamics of its interactions with other molecules.

First-principle calculations have been combined with Monte Carlo (MC) simulations to investigate the static and dynamic magnetic properties of monolayer this compound. rsc.orgrsc.org These simulations help in predicting the temperature dependence of magnetic properties, such as the average magnetic moment and magnetic susceptibility. rsc.org The Curie temperature (Tcs) of monolayer iron dichalcogenides, a related class of materials, has also been estimated using this combined approach. rsc.org

Molecular dynamics (MD) simulations, based on forces derived from quantum mechanical calculations or empirical force fields, can provide insights into the atomic-level dynamics of surface processes. For example, MD simulations have been used to study friction on iron oxide surfaces, and the results from these simulations help in understanding macroscopic tribology experiments. researchgate.net The development of accurate force fields is essential for the reliability of these simulations.

The Reactive Force Field (ReaxFF) is a type of force field that can model chemical reactions by allowing for the formation and breaking of chemical bonds. This makes it a powerful tool for simulating reaction pathways in complex systems.

While specific ReaxFF simulations for the reaction pathways of this compound are not detailed in the provided search results, the methodology has been developed and applied to related iron-containing systems. For instance, a ReaxFF reactive force field has been developed for aqueous iron-sulfur clusters to facilitate large-scale reactive molecular dynamics simulations of their stability and reactivity in water. researchgate.net Similarly, an Al/O/H ReaxFF force field has been created to explore chemical reactions on α-Al₂O₃ surfaces in various gas-phase environments. researchgate.net These examples demonstrate the potential of ReaxFF to be parameterized and applied to investigate the reaction mechanisms of this compound with other molecules, such as water or carbon monoxide, providing insights into its catalytic activity and environmental interactions.

Prediction of Structural Stability and Phase Transitions

Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the structural stability and phase transitions of iron oxide compounds. These theoretical approaches allow for the investigation of various polymorphs and their transformations under different conditions, providing insights that are often difficult to obtain experimentally.

Different approximations within DFT, such as the Perdew–Burke–Ernzerhof (PBE), PBE+U (where 'U' is a Hubbard-like term to account for strong on-site Coulomb interactions of d-electrons), and the Heyd–Scuseria–Ernzerhof (HSE) screened hybrid functional, are employed to systematically investigate the properties of iron oxides like α-Fe₂O₃ (hematite), Fe₃O₄ (magnetite), and FeO (wüstite). acs.org The choice of the functional is crucial, as standard approximations can sometimes inaccurately predict properties like band gaps and magnetic moments in these strongly correlated systems. acs.org For instance, the PBE+U method can provide a good description of the electronic and magnetic properties of hematite (B75146). mdpi.com Systematic investigations have shown that the HSE functional can provide reliable values for lattice constants, magnetic moments, band gaps, and formation energies for a range of iron oxides. researchgate.net

Computational studies can predict the Gibbs free energies of transformation reactions among different iron oxide phases, allowing for the construction of thermodynamic equilibrium phase diagrams under various atmospheric conditions. acs.org These diagrams are instrumental in understanding the stability of different iron oxides during chemical reactions. acs.org For example, first-principles calculations can be used to study the energetics of atomic defects, which are important for understanding the nucleation, growth, and coarsening of precipitates that can influence phase stability. hbni.ac.in

The stability of iron oxide phases is not only dependent on temperature and pressure but can also be significantly influenced by particle size. Experimental observations combined with theoretical considerations have shown a clear sequence of phase transformations in Fe₂O₃ nanoparticles as their size increases. The transformation proceeds in the order of γ-Fe₂O₃ → ε-Fe₂O₃ → β-Fe₂O₃ → α-Fe₂O₃. acs.org Theoretical estimations have determined the threshold sizes for these transitions. acs.org

Table 1: Predicted Phase Transformation Threshold Sizes for Fe₂O₃ Nanoparticles

| Transformation | Estimated Threshold Size (nm) |

|---|---|

| γ → ε | 8 |

| ε → β | 30 |

| β → α | 50 |

This table is based on experimental synthesis and observation, providing a basis for theoretical validation. acs.org

Furthermore, computational models can investigate the influence of the surrounding environment on phase stability. For instance, ab initio enhanced free-energy simulations can be used to study the dissolution of iron from iron oxides in aqueous solutions, a process that involves phase changes at the atomic level. github.ioresearchgate.net These simulations can unravel the mechanistic pathways of both nonreductive and reductive dissolution from different crystallographic facets. github.ioresearchgate.net

Computational Modeling of Surface Reactivity and Adsorption Mechanisms

Computational modeling is a powerful tool for elucidating the surface reactivity and adsorption mechanisms of molecules on iron oxide surfaces, which is crucial for applications in catalysis, environmental remediation, and materials science. rhhz.netmpg.de Density Functional Theory (DFT) calculations are widely used to investigate the interactions between adsorbates and various iron oxide surfaces at an atomic level. researchgate.net

These models can determine key parameters such as adsorption sites, adsorption energies, and the nature of chemical bonding. For example, DFT studies on the adsorption of various molecules on hematite (α-Fe₂O₃) have provided detailed insights into their binding mechanisms. The adsorption of nitric oxide (NO) on the hematite (0001) surface has been studied using the PBE+U method, which was found to significantly affect the calculated adsorption properties compared to standard PBE calculations. rhhz.net The inclusion of the Hubbard U term resulted in adsorption energies that are more consistent with experimental observations. rhhz.net

The surface reactivity of iron oxides is highly dependent on the specific crystallographic facet exposed. rsc.org Computational studies have shown that different facets of hematite exhibit distinct reactivity towards the adsorption of arsenic (As(III/V)). rsc.org This facet-dependent behavior is attributed to the chemical diversity of surface active sites, particularly the under-coordinated iron atoms that act as Lewis acid sites. rsc.org The binding configurations can vary from monodentate mononuclear complexes on the {001} facet to bidentate binuclear complexes on the {110} and {214} facets. rsc.org

Similarly, the adsorption of organic molecules like benzene (B151609) on hematite surfaces has been investigated using DFT+U. mdpi.com These studies reveal that adsorption geometries parallel to the surface are energetically more favorable. mdpi.com The interaction of water with hematite surfaces is another area of intense computational investigation, with studies showing that dissociative adsorption is generally preferred. aip.org However, theoretical models have also been able to account for the experimental observation of intact water molecules on partially covered hematite surfaces, highlighting the role of surface hydroxyl groups in stabilizing molecular adsorption. aip.org

Table 2: Calculated Adsorption Energies (E_ads) for Various Molecules on Iron Oxide Surfaces

| Adsorbate | Iron Oxide Surface | Computational Method | Adsorption Energy (eV) |

|---|---|---|---|

| Nitric Oxide (NO) | Hematite (0001) | PBE | -1.31 |

| Nitric Oxide (NO) | Hematite (0001) | PBE+U | -0.64 |

| Water (H₂O) - molecular | Hydroxylated Hematite (0001) | DFT+U | -2.02 |

| Water (H₂O) - dissociated | Hydroxylated Hematite (0001) | DFT+U | -2.00 |

| Hydrogen (H₂) | FeO (100) | DFT | Requires 0.598 eV barrier for dissociation |

| Hydrogen (H₂) | FeO (110) | DFT | Requires 0.173 eV barrier for dissociation |

This table presents a selection of computationally determined adsorption energies and energy barriers, illustrating the insights gained from theoretical modeling. rhhz.netaip.orgmdpi.com

Atomistic molecular dynamics simulations are also employed to study the binding of larger molecules, such as epoxy oligomers, to iron oxide surfaces like hematite and magnetite. manchester.ac.uk These simulations can investigate the influence of factors like surface hydroxylation on the binding energy and the mobility of adsorbed molecules. manchester.ac.uk

Theoretical Insights into Higher Oxidation State Iron Oxide Species (e.g., Fe(IV), Fe(VI), Fe(VII), Fe(VIII))

Theoretical and computational chemistry provides essential tools for investigating the electronic structure, stability, and reactivity of iron oxide species with iron in high oxidation states, such as Fe(IV), Fe(VI), Fe(VII), and Fe(VIII). These species are often highly reactive and transient, making their experimental characterization challenging.

Density Functional Theory (DFT) and multiconfiguration self-consistent field (MCSCF) calculations have been performed on various high-valent iron-oxo and iron-peroxo complexes. nih.gov These studies have explored the feasibility of stabilizing Fe(VII) and Fe(VIII) in tetrahedral oxo coordination environments, such as the hypothetical FeO₄⁻ and FeO₄ species. nih.gov Theoretical calculations of properties like absolute electronegativities can predict the oxidizing power of these species; for instance, FeO₄ is predicted to be a very strong oxidizing agent. nih.gov

Computational studies are also instrumental in interpreting experimental data and confirming the existence of these exotic species. A combined matrix-isolation infrared spectroscopic and theoretical study led to the identification of the Fe(VII) oxidation state in the Jahn-Teller distorted tetrahedral FeO₄⁻ anion. rsc.orgsemanticscholar.org This was a significant finding, as Fe(VI) was previously considered the highest experimentally accessible oxidation state for iron. rsc.orgsemanticscholar.org More recently, the synthesis and characterization of an octahedral Fe(VI) nitride complex, which can be oxidized to a unique Fe(VII) intermediate, has been reported, with DFT calculations supporting the experimental findings and providing insights into the electronic structure and reactivity of these super-oxidized species. nih.gov

The reactivity of high-valent iron species is a key area of computational investigation. For example, DFT calculations have been used to elucidate the mechanism of cyanide oxidation by Fe(VI), Fe(V), and Fe(IV). researchgate.net These calculations can determine the rate-determining steps and activation barriers for these reactions, revealing that the reactivity follows the order Fe(V) > Fe(IV) > Fe(VI). researchgate.net

Table 3: Theoretically Investigated High-Valent Iron Oxide Species

| Iron Oxidation State | Species | Coordination | Computational Method | Key Findings |

|---|---|---|---|---|

| Fe(IV) | FeO(O-O)₂²⁻ | Peroxo complex | DFT/MCSCF | Theoretical investigation of structure and bonding. nih.gov |

| Fe(VI) | FeO₄²⁻ | Tetrahedral oxo | DFT/MCSCF | Known stable species, used as a benchmark for theoretical methods. nih.gov |

| Fe(VII) | FeO₄⁻ | Tetrahedral oxo | DFT/MCSCF | Predicted to be stabilizable; experimentally identified with theoretical support. nih.govrsc.orgsemanticscholar.org |

| Fe(VIII) | FeO₄ | Tetrahedral oxo | DFT/MCSCF | Hypothetical species predicted to be a powerful oxidizing agent. nih.gov |

This table summarizes some of the key high-valent iron oxide species that have been the subject of theoretical and computational investigations.

Quantum chemical calculations are also used to characterize the electronic structure and bonding in more complex high-valent iron species, such as non-heme Fe(IV)=O complexes, which are important intermediates in enzymatic reactions. nih.gov These studies provide a fundamental understanding of the nature of the Fe(IV)=O bond. nih.gov

Reactivity, Catalysis, and Reaction Mechanisms of Iron Oxide Compounds

Catalytic Activity and Mechanisms

Iron oxides are notable for their catalytic prowess, which stems from their electronic structure, surface characteristics, and the ability of iron to exist in multiple oxidation states. These properties make them effective catalysts in a variety of chemical transformations.

Heterogeneous Catalysis Principles

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Iron oxides, as solid catalysts, provide active sites on their surface where reactant molecules can adsorb, react, and then desorb as products. The efficiency of iron oxide catalysts is influenced by their high surface area, redox activity, and tunable surface chemistry. mdpi.com Magnetite (Fe₃O₄), for instance, is widely used due to its strong magnetic properties, which allow for easy separation from the reaction medium, and its mixed-valence nature containing both Fe²⁺ and Fe³⁺ ions. geoscienceworld.orgmdpi.com The catalytic performance, particularly of nanoparticles, is often size-dependent, with smaller particles offering a higher surface-area-to-volume ratio and more active sites. mdpi.com

Key steps in heterogeneous catalysis involving iron oxides include:

Adsorption: Reactant molecules bind to the active sites on the iron oxide surface.

Surface Reaction: Adsorbed molecules undergo chemical transformation.

Desorption: Product molecules detach from the surface, freeing up the active sites for subsequent reactions.

Peroxidase-Like and Catalase-Like Nanozyme Activity

Iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), exhibit enzyme-like activities and are thus referred to as "nanozymes". nih.govnih.gov They can mimic the functions of two important antioxidant enzymes: peroxidase and catalase. nih.gov

Peroxidase-like activity: In acidic conditions, iron oxide nanozymes catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). acs.orgresearchgate.net The mechanism is believed to involve the generation of highly reactive hydroxyl radicals (•OH) from H₂O₂. acs.org This activity is similar to that of the enzyme horseradish peroxidase (HRP). acs.orgresearchgate.net The presence of Fe(II) ions is thought to play a dominant role in this catalytic activity. acs.org

Catalase-like activity: Under neutral or basic conditions, these nanozymes can decompose H₂O₂ into water and oxygen, mimicking the function of catalase. nih.gov Fe₃O₄ nanoparticles have been shown to possess higher catalase-like activity compared to γ-Fe₂O₃. nih.gov

The dual, pH-dependent enzymatic activities of iron oxide nanozymes make them promising for applications in biomedicine and biotechnology. nih.govacs.org

Table 1: Comparison of Peroxidase-like and Catalase-like Activities of Iron Oxide Nanozymes

| Feature | Peroxidase-Like Activity | Catalase-Like Activity |

| Optimal pH | Acidic | Neutral to Basic |

| Reaction | Substrate + H₂O₂ → Oxidized Substrate + H₂O | 2H₂O₂ → 2H₂O + O₂ |

| Key Intermediate | Hydroxyl radical (•OH) | Not specified |

| Mimicked Enzyme | Peroxidase | Catalase |

Fenton and Fenton-like Reaction Mechanisms

The Fenton reaction involves the generation of highly reactive hydroxyl radicals from the reaction of ferrous iron (Fe²⁺) and hydrogen peroxide. geoscienceworld.orgnih.gov This process is a cornerstone of advanced oxidation processes (AOPs) used for environmental remediation. geoscienceworld.orgmdpi.com

Classical Fenton Reaction (Homogeneous): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generally accepted mechanism for the heterogeneous Fenton-like reaction involves the following steps:

Adsorption of H₂O₂ onto the iron oxide surface.

Decomposition of H₂O₂ to form hydroxyl radicals, catalyzed by surface Fe²⁺/Fe³⁺ sites.

Oxidation of organic pollutants by the generated hydroxyl radicals.

It is now understood that the reaction between Fe(H₂O)₆²⁺ and H₂O₂ can produce either hydroxyl radicals or the ferryl ion (FeIV=Oaq), depending on the pH. nih.gov In acidic solutions, hydroxyl radicals are the primary product, while in neutral solutions, the ferryl ion is formed. nih.gov

Oxidation and Reduction Reaction Mechanisms

Iron oxides are versatile catalysts for a wide range of oxidation and reduction reactions due to the ability of iron to cycle between its +2 and +3 oxidation states. wikipedia.orgresearchgate.net

Oxidation Reactions: Iron oxides can catalyze the oxidation of various organic and inorganic compounds. For example, in the presence of an oxidizing agent like oxygen or hydrogen peroxide, iron oxides facilitate the transfer of electrons from the substrate to the oxidant. The rusting of iron is a classic example of an oxidation reaction where iron metal is oxidized to form iron oxides. wikipedia.org

Reduction Reactions: Conversely, iron oxides can be reduced in the presence of a reducing agent. mdpi.com For instance, in industrial processes like the production of iron in a blast furnace, iron oxides are reduced by carbon monoxide to yield metallic iron. wikipedia.org The reduction of iron oxides often proceeds in a stepwise manner, for example, from hematite (B75146) (Fe₂O₃) to magnetite (Fe₃O₄), then to wüstite (FeO), and finally to metallic iron (Fe). mdpi.comresearchgate.net

The specific mechanism of these redox reactions depends on the nature of the iron oxide, the reactants, and the reaction conditions. The catalytic cycle often involves the sequential reduction and oxidation of the iron centers on the catalyst surface.

Selective Catalytic Reduction (SCR) of NOX with NH3

Selective catalytic reduction (SCR) is a key technology for abating nitrogen oxide (NOx) emissions from stationary and mobile sources. wikipedia.org Iron-based catalysts, often in the form of iron oxides, have shown significant promise for the SCR of NOx with ammonia (B1221849) (NH₃) as the reducing agent. semanticscholar.orgrsc.org

The mechanism on iron oxide catalysts generally involves the adsorption of ammonia onto acidic sites on the catalyst surface. mdpi.com The adsorbed NH₃ then reacts with NOx to form nitrogen and water. The redox properties of the iron oxide are crucial for facilitating the catalytic cycle. rsc.org The presence of both Lewis and Brønsted acid sites on the catalyst surface is important for NH₃ adsorption and activation. semanticscholar.org The oxidation of NO to NO₂ is often a key step, promoting the "fast SCR" reaction, which is typically more rapid at lower temperatures. semanticscholar.org

CO2 Reduction Catalysis Mechanisms

The catalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for addressing climate change and developing sustainable energy sources. acs.orgacs.org Iron-based catalysts, including iron oxides, are being explored for this purpose due to iron's abundance and low cost. acs.orgresearchgate.net

The reduction of CO₂ is a complex process that can yield various products, including carbon monoxide (CO), formic acid (HCOOH), methanol (B129727) (CH₃OH), and methane (B114726) (CH₄). acs.org The selectivity towards a specific product is a major challenge and is highly dependent on the catalyst and reaction conditions.

Mechanistic studies suggest that the process often involves the formation of key intermediates such as iron-hydride species or iron-CO₂ adducts. acs.orgresearchgate.net The reaction pathway can then proceed via different routes:

Formation of CO: This typically involves the breaking of a C-O bond in the CO₂ molecule.

Formation of Formic Acid: This route involves the hydrogenation of the carbon atom in CO₂.

Inspired by the active sites of enzymes like carbon monoxide dehydrogenases, researchers are designing synthetic iron-based catalysts to mimic these natural systems for efficient CO₂ reduction. acs.orgunipd.it

Fischer-Tropsch Synthesis

The Fischer-Tropsch Synthesis (FTS) is a cornerstone of industrial chemistry, converting synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into liquid hydrocarbons and other valuable chemicals. rsc.orgmdpi.com Iron-based catalysts are preferred for this process, especially when using coal-derived syngas, due to their affordability, high activity, and tolerance to poisons. mdpi.commdpi.com

In FTS, the active phase of the iron catalyst is often debated, with iron carbides, particularly Hägg carbide (χ-Fe₅C₂), being suggested as the dominant active phase for hydrocarbon formation. researchgate.netrsc.org However, iron oxides such as magnetite (Fe₃O₄) also play a crucial role. The reaction mechanism involves the dissociative chemisorption of CO and H₂ onto the catalyst surface. youtube.com This is followed by a series of complex surface polymerization steps to form long-chain hydrocarbons.

Promoters, such as potassium, are often added to iron-based FTS catalysts. Potassium can increase the proportion of the active χ-Fe₅C₂ phase and suppress the RWGS reaction by leading to the disappearance of the Fe₃O₄ phase, thereby altering the CO₂ selectivity. rsc.org

Table 1: Key Reactions in Fischer-Tropsch Synthesis over Iron-Based Catalysts

| Reaction | Description | Predominant Iron Phase |

|---|---|---|

| Hydrocarbon Synthesis | CO + 2H₂ → (-CH₂-) + H₂O | χ-Fe₅C₂ |

| Water-Gas Shift (WGS) | CO + H₂O ⇌ CO₂ + H₂ | Fe₃O₄ |

Alkylation and Coupling Reactions

Iron oxides have emerged as efficient and economical catalysts for various alkylation and coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.orgorganicreactions.org These reactions traditionally rely on more expensive and toxic precious metal catalysts. rsc.org

One notable application is the iron oxide-catalyzed cross-coupling of organometallic reagents (like Grignard or organolithium reagents) with compounds containing C-H bonds. rsc.org For instance, Fe₂O₃ can catalyze the direct C-C bond formation between arylmagnesium halides and cyclic ethers like tetrahydrofuran (B95107) (THF) by activating a C(sp³)–H bond adjacent to the ether oxygen. rsc.org This process is significant as it avoids the need for pre-functionalized substrates and expensive ligands. rsc.org The reaction is proposed to proceed through a mechanism involving the generation of carbon radicals. rsc.org

Iron-catalyzed cross-electrophile coupling reactions are another area of development, where two different organic electrophiles are coupled. chinesechemsoc.org For example, aryl carbamates can be coupled with alkyl bromides using an iron-based catalytic system. chinesechemsoc.org These reactions often proceed under mild conditions and show good functional group tolerance, making them valuable in complex molecule synthesis. chinesechemsoc.orgacs.org The mechanism for some of these transformations is thought to involve a Fe(I)/Fe(II)/Fe(III) catalytic cycle. chinesechemsoc.org

Table 2: Examples of Iron Oxide-Catalyzed Alkylation and Coupling Reactions

| Reaction Type | Substrates | Iron Catalyst | Key Feature |

|---|---|---|---|

| C(sp³)–H Activation | Arylmagnesium halide + Cyclic Ether | Fe₂O₃ | Direct C-C bond formation without expensive ligands rsc.org |

| Cross-Electrophile Coupling | Aryl Carbamate + Alkyl Bromide | Iron Salts | Couples two different electrophiles chinesechemsoc.org |

Fundamental Reaction Mechanisms

Electron Transfer Mechanisms and Redox Cycling (e.g., Fe(II)/Fe(III))

The catalytic activity of iron oxides is fundamentally linked to the facile cycling between its Fe(II) and Fe(III) oxidation states. This redox cycling enables electron transfer processes that are crucial for a wide range of reactions. acs.orgnih.gov In aqueous environments, interfacial electron transfer between adsorbed Fe(II) and structural Fe(III) in an iron oxide lattice is a well-documented phenomenon. acs.orgresearchgate.net This process is vital in biogeochemical iron cycling and the transformation of environmental contaminants. acs.org

Mössbauer spectroscopy has provided direct evidence for this electron transfer, showing that Fe(II) adsorbed onto minerals like ferrihydrite can reduce structural Fe(III). acs.org This electron transfer can lead to mineral transformations, such as the conversion of ferrihydrite to more stable forms like goethite or magnetite. researchgate.net The process is thought to be initiated by the adsorption of Fe(II) onto the oxide surface, followed by an electron transfer to a lattice Fe(III) ion. This can be coupled with the release of a different Fe(II) ion from the structure, facilitating recrystallization. researchgate.net

This Fe(II)/Fe(III) redox couple is also central to Fenton and Fenton-like reactions, where iron catalysts activate hydrogen peroxide to generate highly reactive oxygen species. geoscienceworld.orgnih.gov The cycle involves the oxidation of Fe(II) to Fe(III) by H₂O₂ to produce a hydroxyl radical (•OH), and the subsequent reduction of Fe(III) back to Fe(II) by another H₂O₂ molecule. geoscienceworld.org

In biological systems, microorganisms can utilize the Fe(II)/Fe(III) redox couple in iron oxides like magnetite for their metabolic processes. researchgate.net For example, phototrophic Fe(II)-oxidizing bacteria can oxidize magnetite, while Fe(III)-reducing bacteria can reverse this process, effectively using the mineral as a natural battery. researchgate.net

Radical vs. Non-Radical Reaction Pathways

Iron oxide-catalyzed oxidation reactions can proceed through either radical or non-radical pathways, and the dominant mechanism often depends on the specific reaction conditions, such as pH. researchgate.netmdpi.com

The most well-known radical pathway involves Fenton and Fenton-like chemistry. geoscienceworld.orgnih.gov In these systems, iron oxides catalyze the decomposition of oxidants like hydrogen peroxide (H₂O₂) or persulfate to generate highly reactive radicals, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻). geoscienceworld.orgmdpi.com These non-selective radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants. nih.govmdpi.com For example, magnetite (Fe₃O₄) nanoparticles can catalytically generate these radicals from H₂O₂ to degrade dyes like methylene (B1212753) blue. nih.gov The generation of these radicals often follows the Haber-Weiss mechanism. geoscienceworld.org

However, under certain conditions, iron-catalyzed oxidations can proceed through a highly selective, non-radical pathway. researchgate.net This pathway is thought to involve the formation of high-valent iron-oxo species, such as an iron(V)-oxo compound, which acts as the catalytically active species for metal-centered oxidation. researchgate.netmdpi.com The switch between radical and non-radical pathways can sometimes be controlled by adjusting the pH of the reaction medium. researchgate.net For instance, some studies suggest that a change in pH can effectively turn on or off the radical pathway in certain iron-catalyzed oxidation reactions. researchgate.net This control is crucial for achieving selective oxidation of specific functional groups in organic synthesis, rather than the complete mineralization typical of radical-based advanced oxidation processes. mdpi.com

Langmuir-Hinshelwood and Eley-Rideal Kinetic Models

The kinetics of heterogeneous catalytic reactions occurring on the surface of iron oxides are often described using the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models. fiveable.melibretexts.org These models provide a framework for understanding how reactants interact with the catalyst surface to form products.

Langmuir-Hinshelwood (LH) Mechanism: This is the most commonly assumed mechanism for surface-catalyzed reactions. wikipedia.org It involves the following steps:

Adsorption of all reactant molecules onto active sites on the catalyst surface.

Reaction between the adsorbed species on the surface to form the product.

Desorption of the product molecule from the surface, freeing up the active site. fiveable.melibretexts.org

Eley-Rideal (ER) Mechanism: In this model, only one of the reactant molecules adsorbs onto the catalyst surface. wikipedia.org The other reactant, from the gas or liquid phase, then directly reacts with the adsorbed species without first adsorbing itself. fiveable.melibretexts.org The product subsequently desorbs from the surface.

The rate of an ER reaction is typically proportional to the surface coverage of the adsorbed species and the concentration of the non-adsorbed reactant. ox.ac.uk Unlike the LH mechanism, the ER model does not predict a maximum reaction rate with increasing concentration of the non-adsorbing reactant. ox.ac.uk

The choice between these models for a specific reaction on an iron oxide catalyst depends on experimental kinetic data. For example, the oxidation of CO over some metal oxide catalysts has been shown to follow an LH mechanism, as both CO and oxygen adsorb on the surface before reacting. ox.ac.uk

Table 3: Comparison of Langmuir-Hinshelwood and Eley-Rideal Models

| Feature | Langmuir-Hinshelwood (LH) | Eley-Rideal (ER) |

|---|---|---|

| Reactant Adsorption | All reactants adsorb on the surface. wikipedia.org | Only one reactant adsorbs; the other reacts from the fluid phase. wikipedia.org |

| Reaction Location | Between adsorbed species on the surface. fiveable.me | Between an adsorbed species and a non-adsorbed species. fiveable.me |

| Rate Dependence | Depends on the surface coverage of all reactants. ox.ac.uk | Depends on the surface coverage of one reactant and the concentration of the other. ox.ac.uk |

| Rate vs. Concentration | Can exhibit a maximum rate. ox.ac.uk | Rate generally increases with the concentration of the non-adsorbed reactant. ox.ac.uk |

Surface Reaction Kinetics and Active Site Identification

Understanding the relationship between the structure of an iron oxide catalyst and its activity requires identifying the specific active sites and determining the kinetics of the reactions that occur on them. mdpi.compolimi.it The active sites are the specific atoms or ensembles of atoms on the catalyst surface where the reaction predominantly takes place. mdpi.com

The nature of active sites on iron oxides can be complex and may include terraces, edges, corners, or defect sites such as oxygen vacancies. acs.orgrsc.org Different crystal facets of an iron oxide can exhibit vastly different catalytic activities. For example, in ammonia synthesis, the Fe(111) surface is significantly more active than the Fe(100) and Fe(110) surfaces. mdpi.com For reactions like acetic acid ketonization, the magnetite (111) surface has been shown to be highly reactive. acs.org

Advanced surface science techniques, such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS), are used to characterize the structure and chemical state of catalyst surfaces under reaction conditions to identify these active sites. mdpi.comrsc.org For instance, STM studies on ultrathin FeO islands have highlighted the critical role of the edges of these islands in initiating CO oxidation. rsc.org

The kinetics of surface reactions are influenced by operational parameters like temperature, pressure, and illumination intensity (in photocatalysis). nih.gov For hematite photoanodes used in water oxidation, two distinct types of surface states have been identified, both of which can act as active intermediates. nih.gov The interplay and reaction kinetics of these states are highly dependent on the applied potential and electrolyte composition. nih.gov

Microkinetic modeling is a powerful tool used to connect the properties of active sites determined from first-principles calculations with macroscopic reaction rates. polimi.it This approach allows for the identification of the dominant active sites and the rate-controlling steps of a reaction under specific conditions. polimi.it Such models can account for how the catalyst's structure and, consequently, the abundance of different active sites can change in response to the reaction environment. polimi.it

Environmental Geochemistry and Biogeochemical Cycling of Iron Oxide Compounds

Role in Global Biogeochemical Cycles

Iron oxides are central to the biogeochemical cycling of major elements, acting as both reactants and catalysts in numerous transformations that shape terrestrial and aquatic ecosystems. Their redox activity, in particular, drives many of these critical processes.

Iron Oxide Mediated Carbon Cycling in Soils and Sediments

Iron oxides play a multifaceted role in the global carbon cycle, influencing both the stabilization and mineralization of organic carbon (OC) in soils and sediments. These environments are significant carbon reservoirs, and their stability is crucial for climate regulation. rsc.org

The interaction between iron and carbon is complex. On one hand, iron (hydr)oxides can protect organic matter from decomposition. bioresscientia.com Through processes like adsorption and co-precipitation, organic carbon can bind to the surface of iron oxide minerals, forming mineral-organic associations. frontiersin.orgmdpi.com This binding can physically shield the organic matter from microbial degradation, a process termed "sorptive protection." frontiersin.org This stabilization is particularly effective with poorly crystalline iron oxides like ferrihydrite, which possess large surface areas. rsc.orgfrontiersin.org It is estimated that a significant portion of the global organic carbon in soils and sediments is associated with reactive iron forms. frontiersin.org

Conversely, iron oxides can also promote the decomposition of organic matter. In anaerobic environments, such as flooded soils and sediments, certain microorganisms can use Fe(III) in iron oxides as a terminal electron acceptor for respiration, a process known as dissimilatory iron reduction (DIR). bioresscientia.com This microbial activity leads to the oxidation of organic carbon to carbon dioxide (CO2), thereby releasing carbon back into the atmosphere. jchemrev.com In some ecosystems, like humid tropical forests, Fe(III) reduction can account for a substantial fraction of total soil carbon oxidation. jchemrev.com

The dynamic nature of redox conditions in many soils and sediments leads to a cycle of iron oxide formation and dissolution. bioresscientia.com During oxic periods, dissolved Fe(II) is oxidized to form Fe(III) oxides, which can then bind with organic carbon. In subsequent anoxic periods, these iron oxides are reductively dissolved, potentially releasing the associated organic carbon and making it available for microbial decomposition. bioresscientia.com This "rusty sink" can therefore act as both a temporary store and a facilitator of carbon turnover. mdpi.com

Influence on Nutrient Cycling and Element Mobility in Terrestrial Environments

The biogeochemical cycling of iron is intricately linked to the cycles of other essential nutrients, such as nitrogen (N) and phosphorus (P), as well as other elements. jchemrev.commdpi.com Iron oxides can significantly influence the availability and mobility of these nutrients in terrestrial ecosystems. jchemrev.com

Phosphorus Cycling: Iron oxides have a high affinity for phosphate (B84403), the primary form of phosphorus taken up by plants. researchgate.net They can adsorb phosphate onto their surfaces, a process that can lead to the "fixation" of phosphorus, making it unavailable to plants, particularly in acidic soils. researchgate.net However, under reducing conditions, the dissolution of iron oxides can release this bound phosphate, providing a pulse of this essential nutrient. jchemrev.com This redox-driven cycling of iron and phosphorus can be a critical mechanism for phosphorus retention and availability in environments with fluctuating water levels. jchemrev.com

Nitrogen Cycling: Iron oxides also interact with the nitrogen cycle in various ways. For instance, the oxidation of Fe(II) can be coupled to the reduction of nitrate, a process carried out by certain bacteria. frontiersin.orgaristonpubs.com This can influence the fate of nitrogen in the environment, potentially leading to its removal as nitrogen gas or its retention as ammonium (B1175870). jchemrev.com Furthermore, iron oxides can affect nitrification, the microbial conversion of ammonium to nitrate, with the effect being dependent on soil pH. researchgate.net Studies have shown that iron oxide can stimulate nitrification in low-pH soils while inhibiting it in high-pH soils. researchgate.net

The redox cycling of iron is a fundamental driver of biogeochemical processes in many terrestrial environments. jchemrev.com It influences greenhouse gas production, the availability of essential nutrients for plant growth, and ultimately, the storage of carbon in soils. jchemrev.com

Interaction with Environmental Contaminants

Iron oxides are highly effective in sequestering a wide range of environmental contaminants, including heavy metals and organic pollutants, due to their high surface area and reactivity. This has led to their extensive investigation and use in environmental remediation technologies.

Adsorption and Immobilization Mechanisms of Heavy Metals

Iron oxides, such as hematite (B75146), magnetite, and goethite, are excellent adsorbents for various heavy metals. researchgate.net The primary mechanisms for the immobilization of heavy metals by iron oxides include:

Surface Complexation: Heavy metal cations can form strong chemical bonds with the hydroxyl functional groups on the surface of iron oxides. frontiersin.orgresearchgate.net This process is highly dependent on pH, as the surface charge of the iron oxide and the speciation of the heavy metal change with pH. rsc.org

Ion Exchange: In some cases, heavy metal ions can exchange with other ions already present on the iron oxide surface. researchgate.net

Precipitation and Co-precipitation: Heavy metals can precipitate as their own solid phases on the surface of iron oxides. Alternatively, they can be incorporated into the structure of newly forming iron oxides during co-precipitation. researchgate.net

The application of iron oxide nanoparticles has shown significant promise for the in-situ immobilization of heavy metals in contaminated soils. nih.govresearchgate.net For example, the addition of magnetite nanoparticles to lead-contaminated soil has been shown to significantly reduce the availability of lead. researchgate.net

Adsorption of Heavy Metals by Iron Oxides

| Iron Oxide | Heavy Metal | Adsorption Capacity / Removal Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Magnetite, Goethite, Hematite Nanoparticles | Lead (Pb) | Magnetite (0.5% application) reduced extractable Pb by 37.8%. Goethite and hematite were less effective. | Effectiveness depends on the type of iron oxide and application rate. Magnetite was the most effective. | researchgate.net |

| Iron Oxide Nanoparticles (Fe2O3) | Copper (Cu) | 98% removal at a concentration of 2.0 mg/L. | Adsorption increased with increasing adsorbent mass due to a larger surface area and more binding sites. | bioresscientia.com |

| Phytogenic Iron Oxide Nanoparticles (PION) | Cadmium (Cd) | Exchangeable Cd fraction decreased by up to 91% (oxic) and 69% (anoxic). | Immobilization involved hydroxide (B78521) formation, ligand complexation, and co-precipitation. | nih.gov |

| Magnetic Iron Oxide Nanoparticles | Lead (Pb), Cadmium (Cd) | Removal efficiency of 82% for Pb and 77% for Cd at an initial concentration of 50 mg/L. | Adsorption is effective within a pH range of 4-5. | jchemrev.com |

Sorption and Degradation of Organic Pollutants

Iron oxides can also interact with and degrade organic pollutants. The mechanisms involved include:

Sorption: Organic molecules can be adsorbed onto the surface of iron oxides through various interactions, including surface complexation, particularly for compounds with carboxylic and aromatic groups. acs.orgnih.gov This sorption can reduce the mobility and bioavailability of the pollutants.

Reductive Degradation: In anoxic environments, some organic pollutants can be degraded through reduction reactions where Fe(II) associated with iron oxides acts as the reductant. researchgate.net

Oxidative Degradation: The transformation of iron between its reduced (Fe(II)) and oxidized (Fe(III)) states can generate reactive oxygen species (ROS) that can degrade organic pollutants. researchgate.net

Studies have shown that iron oxides can facilitate the degradation of various organic contaminants, including petroleum-derived pollutants and antibiotics. researchgate.netnih.govresearchgate.net For instance, magnetite nanoparticles have been shown to be effective in removing a significant percentage of both high and low molecular weight alkanes from water. researchgate.net

Photocatalytic Degradation Processes for Environmental Remediation

Iron oxides, particularly in their nanoparticle form, are promising photocatalysts for the degradation of organic pollutants in water. rsc.org When exposed to light, semiconductor materials like iron oxides can generate electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. rsc.orgmdpi.com

Photocatalytic Degradation of Organic Pollutants by Iron Oxide-Based Materials

| Photocatalyst | Pollutant | Degradation Efficiency | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Fe3O4 Nanoparticles | Brilliant Green | 80.4% | 180 min | The efficiency is influenced by the morphology of the nanoparticles and the pH of the solution. | mdpi.com |

| Fe3O4 Nanoparticles | Indigo Carmine | 77.9% | 180 min | Different iron oxide nanoparticle formulations showed varying efficiencies for different dyes. | mdpi.com |

| Iron Lanthanum Oxide (FeLO) Nanoparticles | Methylene (B1212753) Blue | Up to 90% | Not specified | Effective under both UV and visible light, showing potential for sustainable wastewater treatment. | aristonpubs.com |

| Hierarchical Iron Oxide@Magnesium Silicate (HIO@MgSi) | Methylene Blue | 99.3% | 40 min | Showed fast adsorption kinetics and a very high adsorption capacity. | rsc.org |

Redox Transformations in Natural Systems

Redox (reduction-oxidation) transformations of iron oxides are fundamental to the biogeochemical cycling of iron and numerous other elements in natural systems. These processes involve the transfer of electrons, leading to changes in the oxidation state of iron, primarily between ferrous (Fe(II)) and ferric (Fe(III)) forms. These transformations influence the mineralogy, solubility, and reactivity of iron, thereby impacting the fate of nutrients and contaminants in the environment.

Microbial Iron Reduction and Oxidation Processes

Microorganisms play a pivotal role in mediating the redox transformation of iron oxides. researchgate.net These biological processes are crucial for microbial metabolism and significantly influence the geochemistry of soils, sediments, and aquatic environments. researchgate.net

Dissimilatory iron-reducing bacteria, such as species from the genera Geobacter and Shewanella, utilize ferric iron (Fe(III)) in iron oxides as a terminal electron acceptor for anaerobic respiration. nih.govnih.gov This process is a key pathway for the decomposition of organic matter in anoxic environments. researchgate.net The biochemical mechanisms for this electron transfer are complex. In Gram-negative bacteria like Shewanella oneidensis MR-1 and Geobacter sulfurreducens, electrons are transported from the cell's interior to the outer membrane. nih.gov This process involves a series of proteins, including outer membrane multihaem c-type cytochromes like MtrC and OmcA in Shewanella and OmcE and OmcS in Geobacter. unl.edu These cytochromes can directly transfer electrons to the surface of iron oxide minerals. nih.govunl.edu Shewanella species can also employ soluble electron shuttles, such as flavins, to facilitate electron transfer to iron oxides that are not in direct contact with the cell. nih.govunl.edu Geobacter sulfurreducens can utilize conductive pili, or "nanowires," to transfer electrons to mineral surfaces. nih.gov

Conversely, iron-oxidizing bacteria catalyze the oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)). This can occur under both oxic and anoxic conditions. researchgate.net Aerobic iron oxidizers use oxygen as the electron acceptor, a process that can be challenging at neutral pH due to the rapid abiotic oxidation of Fe(II). epa.gov To overcome this, many of these organisms thrive in microaerophilic environments where oxygen concentrations are low. epa.gov Anaerobic iron oxidation can be coupled to the reduction of other substances, such as nitrate. researchgate.net For instance, some bacteria can use Fe(II) as an electron donor to reduce nitrate, a process that can be autotrophic or heterotrophic. epa.gov

Electron Hopping Mechanisms in Environmental Contexts

Even though iron oxides are generally poor electrical conductors, electrons can move within the mineral structure through a process known as electron hopping. researchgate.net This mechanism involves the transfer of an electron from an Fe(II) site to an adjacent Fe(III) site, effectively causing the Fe(II) site to "hop" through the crystal lattice. frontiersin.org This process is thermally activated and is a form of small-polaron hopping. researchgate.net

The rate of electron hopping is influenced by the specific iron oxide mineral and its crystallinity. frontiersin.org For instance, electron transfer rates can differ between minerals like goethite and hematite. researchgate.net Studies have shown that the reduction rate of highly crystalline minerals like goethite is slower compared to less crystalline Fe(III) compounds. frontiersin.org The presence of defects in the crystal structure of goethite has been shown to influence the extent of electron transfer from sorbed Fe(II). acs.org Hydrothermal treatment, which can anneal defects, has been observed to inhibit electron transfer. acs.org

The conductivity of iron oxides varies significantly, with magnetite having a conductivity several orders of magnitude greater than hematite or goethite at room temperature. researchgate.net In goethite, charge transport is primarily governed by the three-dimensional hopping of small polarons. researchgate.net The rate of electron transfer can also be influenced by pH and the presence of organic matter. frontiersin.orggeoscienceworld.org For example, the rate of electron transfer from humic substances to Fe(III) is strongly dependent on the properties of the Fe(III) compounds. frontiersin.org

Geo-Environmental Applications and Scientific Assessment

The unique properties of iron oxides have led to their application in various environmental technologies, from water purification to climate change mitigation strategies. Scientific assessment of these applications involves understanding the underlying principles and evaluating their effectiveness and potential environmental impacts.

Principles of Iron Oxide-Coated Materials for Water Treatment

Iron oxide-coated materials, particularly iron oxide-coated sand (IOCS), have been extensively researched and applied for the removal of contaminants from water, most notably arsenic. epa.govcore.ac.ukresearchgate.netiitd.ac.inmdpi.com The principle behind this technology lies in the high adsorption capacity of iron oxide surfaces for various pollutants. core.ac.uk The iron oxide coating provides a large reactive surface area for the binding of contaminants. researchgate.net

The effectiveness of IOCS in removing both arsenate (As(V)) and arsenite (As(III)) has been demonstrated in numerous studies. epa.govresearchgate.netiitd.ac.in The adsorption process is often well-described by the Langmuir isotherm model, which allows for the determination of the maximum adsorption capacity. epa.govresearchgate.netiitd.ac.in For example, one study found the maximum adsorption capacity for an IOCS at pH 7.6 to be 42.6 µg/g for As(V) and 41.1 µg/g for As(III). epa.goviitd.ac.in

Column studies, which simulate the conditions of a water filter, have shown the practical applicability of this technology. epa.govresearchgate.netiitd.ac.in These studies measure the number of "bed volumes" of contaminated water that can be treated before the concentration of the contaminant in the effluent exceeds a certain threshold (breakthrough). epa.govresearchgate.netiitd.ac.in High bed volumes, in the range of 860 to over 1500, have been achieved in studies removing arsenic to below the drinking water standard of 5 µg/L. epa.goviitd.ac.in The performance of these materials can be influenced by factors such as the pH of the water and the method used to prepare the iron oxide coating. mdpi.com

Performance of Iron Oxide-Coated Sand (IOCS) for Arsenic Removal

This table summarizes findings from various studies on the effectiveness of IOCS in removing arsenic from water. Adsorption capacities are key indicators of the material's performance.

| Study | Arsenic Species | Adsorption Capacity (µg/g) | pH | Bed Volumes Treated (to breakthrough) |

|---|---|---|---|---|

| Thirunavukkarasu et al. (2003) epa.gov | As(V) | 42.6 | 7.6 | 860 - 1403 |

| Thirunavukkarasu et al. (2003) epa.gov | As(III) | 41.1 | 7.6 | Not specified in same manner |

| Joshi and Chaudhuri (1996) (as cited in core.ac.uk) | Not Specified | ~100 | 7.5-7.8 | 150 |

| Nguyen et al. (2022) mdpi.com | As(III) | 21.3 (Langmuir max) | Not specified | Effective removal at various flow rates |

Ocean Iron Fertilization for Marine Carbon Dioxide Removal: Mechanistic Studies and Environmental Implications

Ocean iron fertilization (OIF) is a geoengineering technique that involves the intentional addition of iron to iron-limited, high-nutrient, low-chlorophyll (HNLC) areas of the ocean. edf.org The goal is to stimulate phytoplankton blooms, which would in turn draw down atmospheric carbon dioxide (CO₂) through photosynthesis and transport a portion of this carbon to the deep ocean when the phytoplankton die and sink (the biological carbon pump). climateinterventions.org

Since the 1990s, a number of large-scale OIF experiments have been conducted to test this hypothesis. edf.org These experiments have confirmed that iron addition does induce phytoplankton blooms. edf.org However, the efficiency of carbon export to the deep ocean has been highly variable and often lower than initially hoped. dosi-project.orgnih.gov For carbon to be sequestered for long periods (hundreds to thousands of years), it must sink below the winter mixed layer. dosi-project.org Only one experiment, EIFEX, reported significant carbon export to such depths. dosi-project.org The ratio of carbon exported to iron added has varied dramatically across experiments, with reported C:Fe export ratios ranging from 650 to 25,000 for export depths between 100 and 250 meters. researchgate.net

The environmental implications of large-scale OIF are a significant concern. greenpeace.tonumberanalytics.com One major risk is the potential to trigger harmful algal blooms (HABs). greenpeace.tonumberanalytics.com While the small-scale experiments to date have not caused major HABs, the addition of nutrients can stimulate the growth of toxic algal species. edf.orgnumberanalytics.com Other potential negative impacts include the creation of low-oxygen (hypoxic) or oxygen-free (anoxic) zones in the water column as the large amounts of organic matter from the bloom decompose, which would be detrimental to marine life. greenpeace.to There is also the risk of altering marine nutrient cycles and food webs on a large scale, potentially leading to "nutrient robbing" where enhanced productivity in the fertilized region depletes nutrients that would have supported ecosystems downstream. edf.orgclimateinterventions.org Furthermore, the decomposition of the bloom could lead to the production of other greenhouse gases, such as nitrous oxide (N₂O), which has a much higher warming potential than CO₂. dosi-project.org

Summary of Key Ocean Iron Fertilization Experiments and Findings

This table presents a selection of OIF experiments and highlights the variability in carbon export efficiency, a critical factor in assessing the viability of this technique for long-term carbon sequestration.

| Experiment | Region | Key Finding on Carbon Export | C:Fe Export Ratio |

|---|---|---|---|

| SOIREE | Southern Ocean | No significant increase in carbon export detected within the study period. nih.gov | Not applicable/low |

| EisenEx | Southern Ocean | No significant increase in carbon export detected. nih.gov | Not applicable/low |

| EIFEX | Southern Ocean | Significant carbon export observed to depths >3000 m. dosi-project.org | High (specific ratio varies with calculation) |

| CROZET (Natural Fertilization) | Southern Ocean | High and variable export ratios observed. nih.gov | 5,400 to >60,000 nih.gov |

Advanced Materials Science and Engineering Principles of Iron Oxide Compounds

Nanostructured Iron Oxides: Design and Functionality

The engineering of iron oxide compounds at the nanoscale has unlocked a wealth of opportunities in advanced materials science. By controlling the size, shape, and surface chemistry of these nanoparticles, their physical and chemical properties can be precisely tuned for specific applications. This section delves into the design principles of nanostructured iron oxides, with a particular focus on core-shell architectures and composite materials.

Core-Shell Architectures and Surface Functionalization Principles

Core-shell nanoparticles, consisting of an iron oxide core and a shell of a different material, offer a versatile platform for designing multifunctional materials. The core provides the primary magnetic or electronic functionality, while the shell can be engineered to enhance stability, introduce new properties, or facilitate interaction with the surrounding environment. nih.govnih.gov

A common strategy involves encapsulating an iron or iron oxide core with a protective shell to prevent oxidation and agglomeration. nih.gov For instance, a thin layer of silica (B1680970) (SiO₂) is widely used to coat iron oxide nanoparticles. nih.govmdpi.com This silica shell not only improves the stability of the nanoparticles in various media but also provides a surface that can be easily functionalized with different organic molecules. nih.govmdpi.com The process often involves methods like the Stöber method or microemulsion techniques to ensure a uniform and controlled coating.

Surface functionalization is a critical step in tailoring the properties of core-shell iron oxide nanoparticles for specific applications. nih.gov This involves attaching specific molecules or polymers to the nanoparticle surface. The choice of functional group depends on the desired application. For example, in the development of advanced composites, the surface can be modified to improve compatibility and bonding with a polymer matrix. mdpi.com This can be achieved by grafting polymers onto the nanoparticle surface or by introducing functional groups that can react with the polymer chains.

Several methods are employed for the synthesis of core-shell iron oxide nanoparticles, including co-precipitation, thermal decomposition, and microemulsion methods. nih.govnih.govmdpi.com The choice of synthesis route influences the size, shape, and crystallinity of the resulting nanoparticles. mdpi.com For example, thermal decomposition of organometallic precursors can produce highly crystalline and monodisperse nanoparticles, while co-precipitation is a simpler and more scalable method. nih.govmdpi.com

The design of the core itself is also crucial. For instance, an iron core with an iron oxide shell can exhibit enhanced magnetic properties compared to pure iron oxide nanoparticles. nih.gov The synthesis of such particles can be achieved through methods like the reduction of iron salts followed by controlled oxidation to form the oxide shell. nih.gov

Composite Materials Design and Interface Engineering

The incorporation of iron oxide nanoparticles into various matrices, such as polymers, ceramics, and other nanomaterials, leads to the development of composite materials with enhanced or novel properties. mdpi.comrsc.org The design of these composites focuses on leveraging the unique properties of the iron oxide nanoparticles while ensuring their effective integration within the host material.

A key aspect of composite design is interface engineering, which deals with controlling the interaction between the nanoparticles and the matrix. mdpi.com A strong and stable interface is essential for efficient load transfer in structural composites and for optimal performance in functional materials. Surface functionalization of the iron oxide nanoparticles, as discussed in the previous section, plays a pivotal role in achieving good interfacial adhesion. mdpi.com

For example, in polyurethane-based magnetic composites, the incorporation of iron oxide nanoparticles can enhance the mechanical, dielectric, and magnetic properties of the polymer. mdpi.comnih.gov The nanoparticles can act as cross-linking agents, leading to a more ordered and reinforced nanocomposite structure. The interaction between the polar groups of the polyurethane and the surface of the iron oxide nanoparticles can be tailored to optimize the material's properties. mdpi.com

Another important area is the development of iron oxide-carbon composites. Combining iron oxides with carbon-based materials like graphene or carbon nanotubes can significantly improve the electrical conductivity of the composite, which is beneficial for applications in energy storage and electronics. nih.gov In these composites, ensuring intimate contact and a well-defined interface between the iron oxide and carbon components is crucial for efficient electron transport. nih.gov

The method of preparation significantly influences the properties of the resulting composite. Techniques such as physical blending, in-situ polymerization, and sol-gel methods are commonly used. mdpi.comacs.org In-situ methods, where the nanoparticles are formed directly within the matrix material, can lead to a more uniform dispersion and stronger interfacial interactions. mdpi.com

Applications in Functional Materials (excluding biomedical aspects for now)

The unique magnetic and electronic properties of iron oxides make them highly valuable in a range of functional materials. This section will explore their application in magnetic recording media, gas sensing technologies, and energy storage devices.

Principles for Magnetic Recording Media Development

Iron oxides have been a cornerstone of magnetic recording technology for decades. ebsco.commotat.nz The ability of materials like gamma ferric oxide (γ-Fe₂O₃) and, more recently, epsilon iron oxide (ε-Fe₂O₃), to be magnetized and retain that magnetization allows for the storage of data. rsc.orgsbe.orgwikipedia.org

The fundamental principle of magnetic recording involves using a recording head to create specific patterns of magnetization on a magnetic medium, such as a tape or disk coated with iron oxide particles. ebsco.combritannica.com These patterns represent the stored data and can be read back by detecting the magnetic fields they produce.

The key properties of iron oxides for this application are their coercivity (resistance to demagnetization) and remanence (the magnetization left behind after an external magnetic field is removed). sbe.org A high coercivity ensures the stability of the stored data, while a high remanence provides a strong signal for reading. sbe.org

Historically, γ-Fe₂O₃ has been the most widely used material due to its suitable magnetic properties and chemical stability. sbe.org The particles are typically acicular (needle-shaped) to enhance their magnetic anisotropy, which helps in maintaining the direction of magnetization. sbe.org

More recent advancements have focused on developing new iron oxide materials to increase storage density. rsc.orgmarketresearchintellect.com Epsilon-iron oxide (ε-Fe₂O₃) has emerged as a promising candidate due to its extremely large coercive field, even at the nanoscale. rsc.orgnewatlas.com This allows for the use of smaller magnetic particles without losing data stability, a crucial factor for high-density recording. rsc.org The development of ε-Fe₂O₃ based magnetic films, sometimes with metal substitutions, is a key area of research for next-generation magnetic recording media. rsc.org

The manufacturing process of magnetic tapes involves dispersing the iron oxide nanoparticles in a polymer binder and coating it onto a plastic film. motat.nzmagworks.us The orientation of the magnetic particles during this process is critical for optimizing the recording performance.

Fundamental Aspects in Gas Sensing Technologies

Iron oxide-based materials are widely investigated for gas sensing applications due to their sensitivity to various gases, low cost, and high stability. graphyonline.comresearchgate.net The sensing mechanism relies on the change in the electrical conductivity of the iron oxide material upon exposure to a target gas. graphyonline.comnih.gov

When an n-type semiconductor iron oxide like α-Fe₂O₃ is exposed to air, oxygen molecules adsorb on its surface and capture electrons from the conduction band, forming chemisorbed oxygen ions (like O⁻ or O₂⁻). graphyonline.comnih.gov This creates an electron-depleted layer, or space-charge layer, on the surface, which increases the material's resistance.

Upon exposure to a reducing gas (e.g., ethanol, carbon monoxide), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. arxiv.org This reduces the width of the depletion layer and, consequently, decreases the resistance of the sensor. The magnitude of this resistance change is proportional to the concentration of the target gas. graphyonline.com

The sensitivity, selectivity, and response time of an iron oxide gas sensor are influenced by several factors, including:

Operating Temperature: The operating temperature significantly affects the kinetics of gas adsorption and reaction. graphyonline.com There is an optimal temperature range for each gas to achieve maximum sensitivity.

Particle Size and Morphology: Nanostructured iron oxides with a high surface-area-to-volume ratio provide more active sites for gas interaction, leading to enhanced sensitivity. researchgate.netarxiv.org Porous structures and specific morphologies, like flower-like structures, can further improve sensing performance. arxiv.org